
5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one
Übersicht
Beschreibung
5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one, commonly known as DMF, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Regioselective Alkylation and Methylcarbamate Formation : A study by Gu and Georg (2015) describes the regioselective C5-alkylation and C5-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. This process involves reactions with aldehydes and triethylsilane in a one-flask procedure, leading to the production of alkylated derivatives and methylcarbamates (Gu & Georg, 2015).
Synthesis of Pyrrole Chalcone Derivatives : In another study, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative using a compound structurally similar to 5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one. This synthesis involved aldol condensation and provided insights into the molecular electrostatic potential and the nature of interactions in these compounds (Singh, Rawat, & Sahu, 2014).
Photochemical Studies
- Photochemical Reactivity : Ihlefeld and Margaretha (1992) investigated the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its N-substituted derivatives. They found that substituents on the N-atom significantly influence the photochemical behaviors like photocycloaddition and photoreduction, which is relevant for understanding the reactivity of similar compounds (Ihlefeld & Margaretha, 1992).
Photophysical Properties
- Improved Synthesis and Photophysical Properties : Kumar et al. (2015) presented an improved synthetic method for furans, related to this compound. This study also explored their photophysical properties, highlighting their potential use in metal ion sensors, specifically for aluminum detection (Kumar et al., 2015).
Catalytic Applications
- Catalyst for Synthesis of Furan-2(5H)-one Derivatives : Khodaei, Alizadeh, and Haghipour (2018) developed a novel catalyst based on 4-carboxybenzyl sulfamic acid functionalized nanoparticles. This catalyst was used for the efficient synthesis of furan-2(5H)-one derivatives, showing high activity and reusability, which could be relevant for similar compounds (Khodaei, Alizadeh, & Haghipour, 2018).
Eigenschaften
IUPAC Name |
5,5-dimethyl-4-pyrrolidin-1-ylfuran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8(7-9(12)13-10)11-5-3-4-6-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIQIMHHODCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)O1)N2CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




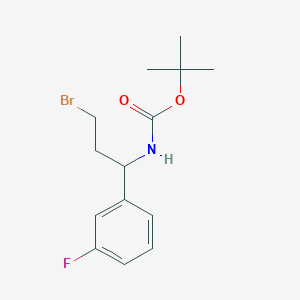
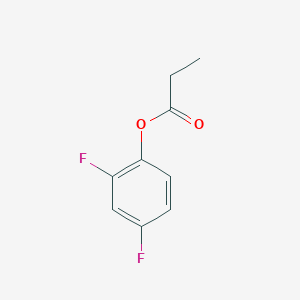
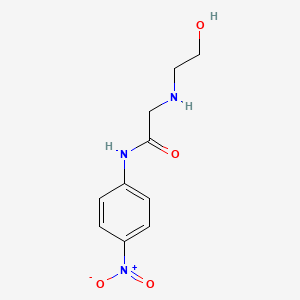
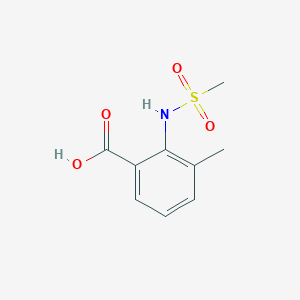
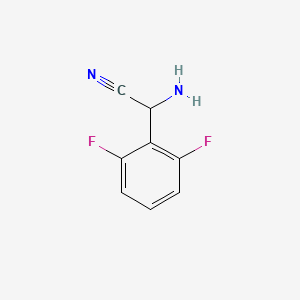
![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)
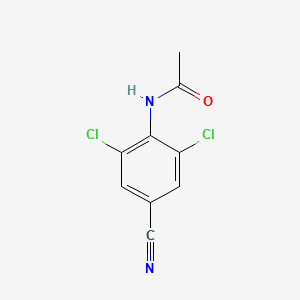


![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)
![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)